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Compound of Interest

Compound Name: 1-(6-phenoxyhexyl)-1H-imidazole

Cat. No.: B3839803 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the

compound 1-(6-phenoxyhexyl)-1H-imidazole, including Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of published

spectra for this specific molecule, this guide presents predicted data based on the analysis of

structurally similar compounds and general principles of spectroscopy. Detailed experimental

protocols for acquiring such data are also provided.

Predicted Spectroscopic Data
The following tables summarize the expected quantitative data for 1-(6-phenoxyhexyl)-1H-
imidazole. These predictions are derived from spectral data of analogous compounds

containing 1-alkyl-1H-imidazole and phenoxyalkyl functionalities.[1][2][3][4]

Table 1: Predicted ¹H NMR Data
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~7.70 s 1H H-2 (imidazole)

~7.30-7.25 t 2H Ar-H (meta)

~7.15 s 1H H-4/H-5 (imidazole)

~7.05 s 1H H-4/H-5 (imidazole)

~6.95-6.90 m 3H Ar-H (ortho, para)

~4.10 t 2H N-CH₂-

~3.95 t 2H O-CH₂-

~1.85 p 2H N-CH₂-CH₂-

~1.70 p 2H O-CH₂-CH₂-

~1.40-1.30 m 4H -CH₂-CH₂-CH₂-CH₂-

Solvent: CDCl₃, Reference: TMS at 0 ppm. Multiplicities: s = singlet, t = triplet, p = pentet, m =

multiplet.

Table 2: Predicted ¹³C NMR Data
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Chemical Shift (δ, ppm) Assignment

~159.0 Ar-C (C-O)

~137.0 C-2 (imidazole)

~129.5 Ar-C (meta)

~128.5 C-4/C-5 (imidazole)

~121.0 Ar-C (para)

~119.0 C-4/C-5 (imidazole)

~114.5 Ar-C (ortho)

~67.5 O-CH₂-

~47.0 N-CH₂-

~30.0 N-CH₂-CH₂-

~29.0 O-CH₂-CH₂-

~26.5 -CH₂-

~25.5 -CH₂-

Solvent: CDCl₃

Table 3: Predicted IR Data
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Wavenumber (cm⁻¹) Intensity Assignment

3150-3100 Medium C-H stretching (imidazole ring)

3070-3030 Medium C-H stretching (aromatic ring)

2940-2860 Strong C-H stretching (aliphatic)

~1600, ~1495 Strong C=C stretching (aromatic ring)

~1510 Strong C=N stretching (imidazole ring)

1245-1240 Strong
Asymmetric C-O-C stretching

(aryl ether)

1040-1030 Medium
Symmetric C-O-C stretching

(aryl ether)

~750, ~690 Strong
C-H out-of-plane bending

(monosubstituted benzene)

Table 4: Predicted Mass Spectrometry Data

m/z Ion

244.16 [M]⁺ (Molecular Ion)

177.10 [M - C₆H₅O]⁺

151.08 [M - C₆H₁₁N₂]⁺

94.04 [C₆H₅OH]⁺

81.06 [C₅H₇N₂]⁺

68.05 [C₃H₄N₂]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3839803?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following sections detail the generalized methodologies for acquiring the spectroscopic

data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation:

Weigh approximately 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and

place it in a clean, dry vial.[5]

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The

solvent should fully dissolve the compound.[6]

Vortex or gently sonicate the vial to ensure the sample is completely dissolved.[5]

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube, ensuring the

liquid height is around 4-5 cm.[5]

Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[5]

The instrument is locked onto the deuterium signal of the solvent.

Shimming is performed to optimize the homogeneity of the magnetic field.

For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse

sequence is common.

Data is acquired, Fourier transformed, and phase corrected.

Data Processing:
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The chemical shifts are referenced to the residual solvent peak or an internal standard like

tetramethylsilane (TMS).[7]

Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative

number of protons.

Coupling constants (J-values) are measured from the splitting patterns.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (Thin Solid Film Method):

Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile

solvent like methylene chloride or acetone.[8]

Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or

KBr).

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the

plate.[8]

Instrument Setup and Data Acquisition:

The analysis is performed using a Fourier Transform Infrared (FTIR) spectrometer.[9]

A background spectrum of the clean, empty sample compartment is recorded.

The salt plate with the sample film is placed in the sample holder.

The sample spectrum is recorded, typically by co-adding multiple scans to improve the

signal-to-noise ratio.

Data Processing:

The background spectrum is automatically subtracted from the sample spectrum.
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The resulting spectrum displays absorbance or transmittance as a function of

wavenumber (cm⁻¹).

The characteristic absorption bands are identified and assigned to specific functional

groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile

organic solvent (e.g., methanol, acetonitrile).[10]

For some techniques, the sample may be introduced directly as a solid.

Instrument Setup and Data Acquisition:

The analysis is typically performed using a mass spectrometer with an Electron Ionization

(EI) or Electrospray Ionization (ESI) source.[11][12]

In EI, the sample is vaporized and bombarded with a high-energy electron beam, causing

ionization and fragmentation.[12]

The resulting ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[11]

The detector records the abundance of each ion.

Data Processing:

The mass spectrum is plotted as relative intensity versus m/z.

The peak with the highest m/z often corresponds to the molecular ion [M]⁺, which provides

the molecular weight.
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The other peaks (fragment ions) provide information about the structure of the molecule.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a newly synthesized organic compound.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

an organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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